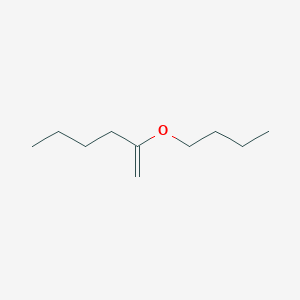

2-Butoxyhex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85829-43-2 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-butoxyhex-1-ene |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(3)11-9-7-5-2/h3-9H2,1-2H3 |

InChI Key |

LJHMKPNRUJMACP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)OCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butoxyhex 1 Ene and Its Analogues

Catalytic Strategies for Vinylic Ether Formation

The advent of transition metal catalysis has revolutionized the synthesis of vinyl ethers, offering milder reaction conditions and enhanced selectivity compared to classical methods. diva-portal.org Catalytic approaches are central to the efficient construction of the carbon-oxygen double bond characteristic of these molecules.

Gold-Catalyzed Cyclization and Etherification Routes

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis due to the unique ability of cationic gold(I) complexes to act as soft π-acids, effectively activating alkynes and allenes towards nucleophilic attack. beilstein-journals.org This reactivity is particularly relevant for the synthesis of vinyl ethers.

One notable application is the gold-catalyzed cyclization of 1,5-diynes with ketones, which can serve as both reagent and solvent, to yield a variety of substituted vinyl ethers under mild conditions. nih.gov The regioselectivity of these cyclizations is typically governed by the substitution pattern of the diyne substrate. However, solvent-controlled switching of regioselectivity has been observed, allowing for either 6-endo-dig or 5-endo-dig cyclization pathways. nih.gov For instance, gold-catalyzed reactions of 1,6-enynes can proceed via cycloisomerization to produce cyclic ethers. frontiersin.org

Furthermore, the intermolecular O-vinylation of cyclic 1,3-diketones with unactivated alkynes has been successfully achieved using gold(I) catalysis. beilstein-journals.org This method provides direct access to vinyl ethers and has been shown to be tolerant of a range of alkyne substrates, affording good to excellent yields. The addition of a catalytic amount of copper triflate can be crucial in promoting this transformation. beilstein-journals.org

Table 1: Examples of Gold-Catalyzed Vinyl Ether Synthesis

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,5-Diyne, Ketone | Gold(I) complex | Substituted vinyl ether | 32-78 | researchgate.netnih.gov |

| Cyclic 1,3-Diketone, Alkyne | Gold(I) complex, Copper triflate | O-Vinyl ether | Good to Excellent | beilstein-journals.org |

| 1,6-Enyne | Gold(I) complex | Cyclic ether | - | frontiersin.org |

Ruthenium-Catalyzed Transetherification Methodologies

Ruthenium catalysts offer a versatile platform for the synthesis of vinyl ethers through transetherification reactions. These methods are particularly valuable when dealing with substrates containing acid-sensitive functional groups. A water-soluble ruthenium allenylidene complex, for example, has been shown to catalyze the selective transformation of substituted linear and cyclic vinyl ethers with methanol (B129727) under mild, non-acidic conditions to produce acetals. ual.es When the reaction is conducted in a biphasic chloroform/water system, aldehydes and ketones are the resulting products. ual.es

This catalytic system is highly specific for vinyl ethers, leaving other ether types such as diallyl, diethyl, and dibenzyl ethers unreacted. ual.es The reaction conditions are typically mild, with temperatures around 47°C. ual.es Ruthenium(II) complexes have also been employed in the tandem isomerization/Claisen rearrangement of diallyl ethers to produce γ,δ-unsaturated aldehydes, a process that involves an intermediate allyl vinyl ether. pitt.eduuniovi.es

Table 2: Ruthenium-Catalyzed Reactions of Vinyl Ethers

| Substrate | Reagents | Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Substituted Vinyl Ethers | Methanol | [{RuCl(µ-Cl)(C=C=CPh2)(TPPMS)2}2]Na4 | Acetals | 47°C, Monophasic | ual.es |

| Substituted Vinyl Ethers | Chloroform/Water | [{RuCl(µ-Cl)(C=C=CPh2)(TPPMS)2}2]Na4 | Aldehydes/Ketones | 47°C, Biphasic | ual.es |

| Diallyl Ethers | NaOH | [RuCl2{η6-C6H5CH2CH2CH2OH}{P(OEt)3}] | γ,δ-Unsaturated Aldehydes | 100°C, Water | uniovi.es |

Transition Metal-Mediated Carbon-Oxygen Bond Formation

A variety of transition metals, including palladium, copper, and iron, have been utilized to mediate the formation of the crucial C-O bond in vinyl ethers. researchgate.net These methods often involve the cross-coupling of vinyl halides or related species with alcohols or phenols. For instance, CuI-catalyzed coupling of vinyl halides and phenols can occur at moderate temperatures (60-90 °C) with the aid of an N,N-dimethylglycine hydrochloride additive to produce vinyl aryl ethers in good yields. researchgate.net

Palladium catalysis is also prominent in this area. The reaction of 5-methoxycarbonyloxy-3-pentyn-1-ol with phenols in the presence of a palladium catalyst yields phenoxy-substituted 2,3-dihydrofurans. researchgate.net Furthermore, iridium complexes have shown utility in the transvinylation reactions for the preparation of vinyl ethers. researchgate.net Iron(III) triflate has been identified as an inexpensive and environmentally friendly catalyst for the direct etherification of alcohols, which can be adapted for the synthesis of certain types of ethers. researchgate.net The activation of C-H and C-O bonds in vinyl ethers by diiridium complexes provides fundamental insights into potential catalytic cycles for vinyl ether synthesis. mdpi.com

Chemoselective Approaches to Unsaturated Ether Synthesis

Chemoselective methods are critical for the synthesis of unsaturated ethers in the presence of other reactive functional groups. These approaches often rely on classical named reactions or carefully controlled elimination pathways.

Favorskii–Shostakovskii Reaction and its Mechanistic Nuances

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that typically leads to carboxylic acid derivatives. adichemistry.comwikipedia.orgnumberanalytics.compurechemistry.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. adichemistry.comwikipedia.org When an alkoxide is used as the base, the product is an ester, and when an amine is used, an amide is formed. adichemistry.comwikipedia.org This reaction is particularly noted for the ring contraction that occurs with cyclic α-halo ketones. adichemistry.comwikipedia.org

The mechanism involves the formation of an enolate on the side of the ketone away from the halogen. This enolate then undergoes intramolecular nucleophilic substitution to form the cyclopropanone intermediate. adichemistry.com The subsequent nucleophilic attack by the base (e.g., alkoxide) and ring-opening of the cyclopropanone leads to the final ester product. The direction of ring-opening is dictated by the formation of the more stable carbanion. adichemistry.com While not a direct synthesis of a simple acyclic vinyl ether like 2-butoxyhex-1-ene, the principles of base-catalyzed rearrangement and nucleophilic attack are fundamental in organic synthesis.

Elimination Reactions for the Construction of Alkene-Ether Linkages

Elimination reactions are a fundamental strategy for creating the double bond found in vinyl ethers. researchgate.net These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The two most common types of elimination reactions are dehydrohalogenation (loss of HX) and dehydration (loss of water). openstax.org

Dehydrohalogenation is typically achieved by treating an appropriate substrate, such as a halo-ether, with a strong base. openstax.orgiitk.ac.in The dehydration of alcohols, on the other hand, is usually carried out by treatment with a strong acid at high temperatures. openstax.orglibretexts.org The mechanism can be either E1 or E2, depending on the substrate and reaction conditions. For primary alcohols, the E2 mechanism is common, while secondary and tertiary alcohols tend to react via an E1 mechanism. libretexts.org In the context of synthesizing a vinyl ether like this compound, a potential route could involve the elimination from a β-haloether or the dehydration of a hemiacetal or related alcohol precursor under controlled conditions to favor the formation of the desired alkene-ether linkage. openstax.orglibretexts.org

Vinyl Exchange Reactions in Ether Synthesis

Vinyl exchange reactions, also known as transvinylation, represent a significant method for the synthesis of vinyl ethers. These reactions typically involve the transfer of a vinyl group from a readily available vinyl ether to an alcohol. Recent advancements have demonstrated a formal exchange reaction between internal α-methylene ketones and vinyl ethers, which provides a novel, single-step route to new vinyl ethers under mild conditions. csic.es This process is often catalyzed by inexpensive and reusable solid acid catalysts. csic.es

A variety of solid acid catalysts have proven effective in promoting this exchange reaction. The efficiency of these catalysts can vary depending on the specific substrates used.

Table 1: Catalysts for the Formal Exchange Reaction between Ketones and Vinyl Ethers

| Catalyst | Catalyst Type | Reaction Conditions | Typical Yield | Source |

|---|---|---|---|---|

| Amberlyst A16 | Sulfonic acid resin | Room Temperature, Batch or Flow | Good to Excellent | csic.esthieme-connect.com |

| Montmorillonite K10 | Clay | Room Temperature, Batch | Moderate to Good | csic.esthieme-connect.com |

| Zeolite HY | Zeolite | Room Temperature, Batch | Good (e.g., 82%) | thieme-connect.com |

| Nafion SAC-13 | Perfluorinated sulfonic acid resin | Room Temperature, Batch | Excellent | thieme-connect.com |

Historically, mercuric acetate (B1210297) has also been used to catalyze the exchange reaction between an alcohol (like hexyl alcohol) and a vinyl ether, although this method can be complicated by co-distillation of the alcohol and the product ether. nasa.gov

Formation via Sigmatropic and Rearrangement Reactions

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular, concerted fashion. numberanalytics.com These reactions are powerful tools in organic synthesis for creating complex structures with high stereoselectivity. numberanalytics.com

The Claisen rearrangement is a canonical libretexts.orglibretexts.org-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds upon heating or in the presence of a Lewis acid. byjus.comjove.com Discovered by Rainer Ludwig Claisen in 1912, this reaction was the first recorded example of a libretexts.orglibretexts.org-sigmatropic rearrangement. byjus.com The reaction is thermally driven and irreversible, favored by the formation of a stable carbonyl C=O bond. wikipedia.orgnrochemistry.com

The mechanism is a concerted pericyclic process that proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation. jove.comwikipedia.orgimperial.ac.uk This concerted nature ensures high stereoselectivity, transferring chirality from the reactant to the product. organic-chemistry.org

The general transformation can be depicted as:

Reactant : Allyl vinyl ether

Transition State : A cyclic, six-membered ring involving six electrons. libretexts.org

Product : A γ,δ-unsaturated aldehyde or ketone. byjus.comlibretexts.org

This reaction is a cornerstone of synthetic organic chemistry and has been applied to the synthesis of numerous natural products. numberanalytics.comredalyc.org

Beyond the classic Claisen rearrangement, other pericyclic reactions serve as valuable methods in the synthesis of unsaturated structures. The Cope rearrangement is another prominent libretexts.orglibretexts.org-sigmatropic reaction that involves the isomerization of a 1,5-diene. openstax.org The Claisen rearrangement can be considered an oxa-variant of the Cope rearrangement, where an oxygen atom replaces a carbon in the 1,5-diene framework. organic-chemistry.org

A synthetically useful modification is the Oxy-Cope Rearrangement . In this reaction, a 1,5-diene bearing a hydroxyl group at a position adjacent to a double bond undergoes rearrangement. openstax.org The initial substrate, upon treatment with a strong base (e.g., potassium hydride), forms an alkoxide. This intermediate then undergoes a Cope rearrangement to produce an enolate, which upon acidic workup tautomerizes to a stable unsaturated aldehyde or ketone. openstax.org This pathway provides an alternative route to the γ,δ-unsaturated carbonyl structures similar to those obtained from the Claisen rearrangement.

jove.comlibretexts.org Sigmatropic hydrogen shifts are another class of pericyclic reactions, though they are less commonly used for the specific purpose of unsaturated ether synthesis. These reactions involve the suprafacial shift of a hydrogen atom across a π-system containing two double bonds. openstax.org

Olefin Dimerization and Oligomerization as Precursor Pathways for Hexene Moieties

The hexene backbone of a molecule like this compound can be efficiently constructed through the dimerization or oligomerization of smaller, readily available olefins such as ethylene (B1197577) and propylene (B89431). These reactions are typically catalyzed by transition metal complexes. uni-bayreuth.degoogle.com

The selective trimerization of ethylene is a well-established industrial process for producing 1-hexene (B165129). Catalytic systems based on chromium compounds are frequently employed for this transformation. google.com Similarly, the dimerization of propylene can yield a mixture of hexene isomers. uni-bayreuth.de The selectivity of these reactions towards linear α-olefins (like 1-hexene) versus other isomers is highly dependent on the catalyst, co-catalyst, and reaction conditions.

Catalysts based on various transition metals have been developed for these transformations, with notable examples including systems based on nickel, titanium, zirconium, and vanadium. uni-bayreuth.degoogle.commdpi.com For instance, nickel complexes have shown high activity for dimerizing short-chain olefins like propylene, while titanium complexes can be more active for higher olefins like 1-pentene (B89616) and 1-hexene. uni-bayreuth.de Zirconocene-based catalysts, when activated with an organoaluminum co-catalyst like methylaluminoxane (B55162) (MAO), are also effective for the dimerization and oligomerization of α-olefins. mdpi.com

Table 2: Catalytic Systems for Hexene Synthesis via Olefin Dimerization/Oligomerization

| Starting Olefin | Catalyst System | Co-catalyst/Activator | Primary Product | Source |

|---|---|---|---|---|

| Ethylene | Chromium compounds (e.g., with pyrrolide ligands) | Aluminoxane | 1-Hexene (Trimerization) | google.com |

| Propylene | Bis(imino)pyridine vanadium(III) complexes | Methylaluminoxane (MAO) | Hexene isomers (Dimerization) | uni-bayreuth.de |

| 1-Hexene | Zirconocene complexes (e.g., Cp2ZrCl2) | Methylaluminoxane (MAO) | C12 Olefins (Dimerization) | mdpi.com |

| 1-Butene | Nickel complexes | Methylaluminoxane (MAO) | Octene isomers (Dimerization) | uni-bayreuth.de |

| Ethylene | Vanadium complex (e.g., (arene)2VX) | - | 1-Hexene (Oligomerization) | google.com |

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduopcw.org Its twelve principles provide a framework for chemists to develop more sustainable synthetic methodologies. acs.org Key principles applicable to ether synthesis include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. opcw.orgacs.org The goal is to create synthetic routes that are not only efficient but also environmentally benign. rroij.com

Two significant strategies in green chemistry involve replacing traditional organic solvents with water or eliminating solvents altogether. researchgate.net These approaches can reduce waste, lower costs, and improve safety.

Solvent-Free Synthesis: The Williamson ether synthesis, a classic method for forming ethers, has been adapted to greener conditions. britannica.com For example, alkyl aryl ethers can be synthesized efficiently under solvent-free and microwave-irradiated conditions, using a solid base like potassium carbonate. This method is rapid, simple, and avoids the need for bulk organic solvents. Similarly, silyl (B83357) enol ethers can be prepared using a catalytic amount of a solid-supported base under solvent-free conditions, which simplifies workup and purification. thieme-connect.com Another approach involves the solvent-free etherification of phenols using solid bases like sodium bicarbonate or potassium carbonate, which proceeds rapidly at low temperatures with high purity and yield. tandfonline.com

Reactions in Aqueous Media: Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. While many organic reactions are traditionally considered incompatible with water, modern methods have demonstrated the feasibility of performing ether synthesis in aqueous systems. researchgate.netrsc.org For instance, a well-defined ruthenium complex can catalyze the reductive etherification of aldehydes and ketones with alcohols using water as the solvent and molecular hydrogen as the reducing agent. organic-chemistry.org Furthermore, a metal-free method for the arylation of alcohols, including allylic alcohols, has been developed using diaryliodonium salts and sodium hydroxide (B78521) in water at low temperatures, offering a green alternative to metal-catalyzed cross-coupling reactions. acs.org Micellar catalysis, where reactions occur within micelles suspended in water, is another promising direction for environmentally friendly ether synthesis. researchgate.netrsc.org

Table 3: Examples of Green Ether Synthesis Methodologies

| Reaction Type | Green Conditions | Key Features | Source |

|---|---|---|---|

| Williamson Ether Synthesis | Solvent-free, microwave irradiation | Rapid, high yield, uses solid base (K2CO3) | |

| Reductive Etherification | Aqueous solvent (water) | Catalyzed by Ru-H complex, uses H2 as reductant | organic-chemistry.org |

| Arylation of Alcohols | Aqueous solvent (water) | Metal-free, uses diaryliodonium salts, mild conditions | acs.org |

| Silyl Enol Ether Synthesis | Solvent-free | Uses catalytic solid-supported base | thieme-connect.com |

| Etherification of Phenols | Solvent-free | Uses solid NaHCO3 or K2CO3, chemoselective | tandfonline.com |

Atom Economy and Reaction Mass Efficiency Assessments

The evaluation of synthetic pathways through green chemistry metrics is crucial for developing sustainable chemical processes. Atom Economy (AE) and Reaction Mass Efficiency (RME) are two fundamental metrics used to assess the efficiency of a reaction in converting reactants into the desired product. wikipedia.orgacs.org Atom economy, a theoretical concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. numberanalytics.com In contrast, Reaction Mass Efficiency provides a more practical assessment by accounting for the reaction yield and the actual quantities of reactants used, including those used in stoichiometric excess. tamu.eduresearchgate.net

Addition reactions, where all reactant atoms are incorporated into a single product, represent the ideal scenario with a theoretical atom economy of 100%. savemyexams.comdocbrown.info However, many conventional synthetic routes for ethers and their analogues, such as this compound, involve substitution or elimination steps that generate by-products, thereby lowering the atom economy. acs.org Consequently, the development of novel catalytic methods that proceed via addition or rearrangement mechanisms is a key focus in modern organic synthesis to improve efficiency. numberanalytics.com

The data below illustrates the green chemistry metrics for this model reaction, providing a benchmark for assessing the efficiency of synthetic methods for similar functionalized ethers.

| Metric | Value (%) | Definition |

|---|---|---|

| Atom Economy | 51.7% | The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com |

| Reaction Mass Efficiency (RME) | 11.9% | The percentage of the mass of reactants that end up in the final product, accounting for yield and stoichiometry. wiley-vch.de |

| Atom Efficiency | 45.5% | A metric related to atom economy that considers the ratio of the molecular weight of the desired product to all products. researchgate.net |

| Carbon Efficiency | 100% | A measure of the amount of carbon in the reactants that is incorporated into the final product. tamu.edu |

A comparative analysis of different synthetic strategies further underscores the importance of atom economy and RME. Traditional multi-step syntheses often compare unfavorably to modern, more direct catalytic routes.

| Synthetic Route Type | General Reaction Scheme | Theoretical Atom Economy | Typical RME Range | Key Considerations |

|---|---|---|---|---|

| Traditional Substitution (e.g., Williamson Ether Synthesis) | R-X + R'-O⁻Na⁺ → R-O-R' + NaX | < 100% | Low to Moderate | Generates stoichiometric inorganic salt by-products, reducing atom economy. libretexts.org RME is further lowered by potential side reactions and purification losses. |

| Modern Catalytic Addition (e.g., Hydroalkoxylation) | Alkene + Alcohol --(Catalyst)--> Ether | 100% | Potentially High | All reactant atoms are incorporated into the product. RME is primarily dependent on catalyst efficiency, reaction yield, and the need for excess reagents. organic-chemistry.org |

Ultimately, the goal in synthesizing compounds like this compound is to design routes that maximize both atom economy and reaction mass efficiency. This involves prioritizing addition and rearrangement reactions over substitutions and eliminations, utilizing highly efficient and selective catalysts to maximize yield, and minimizing the use of excess reagents and solvents. numberanalytics.comcareerchem.com

Mechanistic Investigations of 2 Butoxyhex 1 Ene Transformations

Studies on Ene Reaction Mechanisms Involving the Hexene Moiety

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene), and a second unsaturated compound (the enophile). nih.gov In 2-butoxyhex-1-ene, the hexene component can act as the ene. These reactions are characterized by a cyclic transition state and can be influenced by factors such as temperature and the presence of catalysts. wikipedia.orginflibnet.ac.in

Elucidation of Concerted Versus Stepwise Pathways

The mechanism of the ene reaction can proceed through either a concerted or a stepwise pathway. psiberg.com A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. numberanalytics.com In contrast, a stepwise reaction involves the formation of one or more intermediates. psiberg.comtsijournals.com

For thermal ene reactions, a concerted mechanism is often proposed, characterized by a highly ordered, cyclic transition state. wikipedia.org This pathway is designated as [σ2s + π2s + π2s] under Woodward-Hoffmann rules. wikipedia.org However, the presence of a Lewis acid catalyst can alter the mechanism. Lewis acid-catalyzed ene reactions can proceed through either a concerted path with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org The reactivity of the ene and the enophile-Lewis acid complex often dictates the preferred pathway, with more reactive systems favoring a stepwise process. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in distinguishing between these pathways. rsc.org For many ene reactions, DFT calculations support a concerted mechanism, although some are characterized as a two-stage, one-step mechanism where the C-C bond forms before the hydrogen transfer. rsc.org The choice between a concerted and stepwise mechanism is often a fine balance of energetic factors, and for some systems, both pathways can be competitive. nih.gov

| Mechanistic Pathway | Key Characteristics | Intermediates | Transition State(s) | Conditions |

| Concerted | Bond formation and breakage occur in a single, coordinated step. psiberg.comnumberanalytics.com | None | Single, cyclic transition state numberanalytics.com | Typically thermal, uncatalyzed reactions wikipedia.org |

| Stepwise | Reaction proceeds through a sequence of distinct steps. psiberg.com | Zwitterionic or diradical intermediates wikipedia.org | Multiple transition states psiberg.com | Often catalyzed by Lewis acids; favored by more reactive substrates wikipedia.org |

Characterization of Polarized Diradical Intermediates and their Stereochemical Implications

In certain stepwise ene reactions, particularly those involving nitroso compounds, the formation of polarized diradical intermediates has been identified through computational studies. acs.orgnih.gov These intermediates possess both radical and polar characteristics and are stabilized by polar solvents. nih.gov The electronic structure is a hybrid between a closed-shell polar species and a pure diradical. acs.org

A key feature of these polarized diradical intermediates is the presence of significant barriers to rotation around the formally single bonds. nih.govucl.ac.uk This restricted rotation is a result of weak bonding interactions and hydrogen bonding within the intermediate. acs.org Consequently, the rate of rotation can be slower than subsequent reaction steps like hydrogen abstraction or cyclization. nih.gov This has important stereochemical implications, as the intermediate can maintain its stereochemical integrity, leading to stereospecific products. The diradical can lead to the ene product via hydrogen abstraction or cyclize to form other products, such as an aziridine (B145994) N-oxide in the case of nitroso-ene reactions. nih.gov

Analysis of Regioselectivity and Kinetic Isotope Effects

Regioselectivity in ene reactions refers to the preference for reaction at one site over another. In the case of unsymmetrically substituted alkenes like this compound, this determines which allylic hydrogen is transferred. The regioselectivity is influenced by steric and electronic factors within the transition state. acs.org Computational methods like B3LYP have been successful in reproducing experimentally observed regioselectivities. acs.orgnih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. slideshare.net By replacing a hydrogen atom at a reactive position with deuterium, a heavier isotope, one can observe changes in the reaction rate. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. slideshare.net The C-H bond is weaker and vibrates at a higher frequency than a C-D bond, leading to a faster reaction rate for the hydrogen-containing compound. libretexts.org

Studies on ene reactions have utilized KIEs to support proposed mechanisms. For instance, observed KIEs in certain nitroso-ene reactions are consistent with a mechanism where the formation of a polarized diradical intermediate is partially reversible and precedes the rate-limiting hydrogen abstraction step. nih.gov Furthermore, dynamic effects on potential energy surfaces can influence isotopic selectivity, demonstrating a form of KIE not solely dependent on zero-point energy differences. nih.gov Theoretical calculations have been shown to reproduce experimental KIEs, lending further support to stepwise mechanisms involving diradical intermediates. nih.govnih.gov

Electrophilic Additions to the Vinyl Ether Functionality

The vinyl ether portion of this compound is an electron-rich alkene due to the electron-donating effect of the butoxy group. wikipedia.org This makes it highly susceptible to attack by electrophiles. wikipedia.org

Detailed Mechanism of Hydration and Regioselective Outcomes (e.g., Markovnikov Selectivity)

The hydration of a vinyl ether is an electrophilic addition reaction typically catalyzed by a strong, non-nucleophilic acid like sulfuric acid. libretexts.org The reaction proceeds with high regioselectivity, following Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The alkene double bond attacks a proton (H+) from the acid. The proton adds to the terminal carbon (C1) of the vinyl group. This is because the resulting carbocation on the internal carbon (C2) is stabilized by resonance with the adjacent oxygen atom. This resonance-stabilized oxocarbenium ion is significantly more stable than the alternative primary carbocation that would form if the proton added to C2. wikipedia.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting protonated intermediate is deprotonated by a water molecule or the conjugate base of the acid, yielding an unstable hemiacetal. This hemiacetal rapidly tautomerizes to form hexanal (B45976) and butanol.

This regioselective outcome, known as Markovnikov selectivity, is a direct consequence of the formation of the more stable carbocation intermediate. libretexts.orgwikipedia.org While standard alkene hydration also follows Markovnikov's rule, the resonance stabilization provided by the oxygen atom in a vinyl ether makes the hydration of this functional group particularly facile. In some catalytic systems, anti-Markovnikov hydration can be achieved, often through the formation of a linear vinyl ether intermediate which then hydrolyzes to an aldehyde. rsc.orggoogle.comtcichemicals.com

| Step | Description | Intermediate(s) | Regioselectivity |

| 1. Protonation | The C=C double bond attacks an electrophilic proton (H+). | Resonance-stabilized oxocarbenium ion | Markovnikov: Proton adds to the terminal carbon (C1) to form the more stable carbocation at C2. wikipedia.orgwikipedia.org |

| 2. Nucleophilic Attack | A water molecule attacks the carbocation. | Protonated hemiacetal | N/A |

| 3. Deprotonation & Tautomerization | A base removes a proton, leading to an unstable hemiacetal which tautomerizes. | Hemiacetal, Hexanal, Butanol | N/A |

Pathways for Halogenation and Hydrohalogenation

Vinyl ethers readily undergo both hydrohalogenation (addition of HX) and halogenation (addition of X₂). researchgate.net

Hydrohalogenation: The mechanism is similar to hydration. libretexts.org The alkene double bond is protonated by the hydrogen halide (e.g., HBr, HCl), following Markovnikov's rule to form the resonance-stabilized oxocarbenium ion at C2. masterorganicchemistry.com The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form a halo-substituted ether. The reaction rate increases with the acidity of the hydrogen halide (HI > HBr > HCl > HF). libretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ to an alkene typically proceeds through a cyclic halonium ion intermediate rather than a simple carbocation. openstax.org

Formation of Halonium Ion: The electron-rich double bond of the vinyl ether attacks a halogen molecule (e.g., Br₂), displacing a bromide ion. A cyclic bromonium ion is formed, where the bromine atom is bonded to both carbons of the original double bond.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition). In the case of a vinyl ether, the attack will preferentially occur at the carbon (C2) that can better support a positive charge, which is the one bonded to the oxygen. This ring-opening step results in the formation of a dihaloether.

The formation of the halonium ion intermediate explains the observed anti-stereochemistry of halogen addition to many alkenes. openstax.org

Oxymercuration-Demercuration Mechanisms in Alkene-Ether Systems

The transformation of alkenes into ethers can be effectively achieved via the alkoxymercuration-demercuration reaction. This two-step process provides a reliable method for the synthesis of ethers with high regioselectivity and without the carbocation rearrangements that can plague traditional acid-catalyzed methods. libretexts.orgbyjus.com For an alkene-ether system like this compound, this reaction pathway involves the addition of an alcohol across the double bond, guided by the principles of electrophilic addition.

The reaction is initiated by the electrophilic activation of the alkene's double bond by a mercury salt, typically mercuric acetate (B1210297), Hg(OAc)₂. vedantu.com The π-electrons of the alkene attack the electrophilic mercury, and a lone pair from the mercury atom simultaneously bonds to the other carbon of the double bond. This results in the formation of a cyclic mercurinium ion intermediate. byjus.comlibretexts.org A key feature of this intermediate is that it stabilizes the positive charge and prevents the molecular skeleton from rearranging, a common issue in reactions involving free carbocations. libretexts.orglibretexts.org

In the second step, a nucleophile attacks the bridged mercurinium ion. While water is used for hydration to form alcohols, an alcohol is used as the nucleophile in alkoxymercuration to form ethers. testbook.com The attack occurs at the more substituted carbon of the former double bond, following Markovnikov's rule. libretexts.orgbyjus.com For this compound, the C1 carbon is more substituted with the butoxy group, making it the preferential site of attack. Following the nucleophilic addition, a solvent molecule facilitates a proton transfer to neutralize the newly added alkoxy group. byjus.comtestbook.com

Table 1: Illustrative Oxymercuration-Demercuration Reactions of this compound This table presents the expected products based on established mechanistic principles.

| Reactant 1 | Reactant 2 (Nucleophile) | Reagents | Expected Major Product | Product Class |

|---|

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a single, often stereospecific, step. msu.edulibretexts.org These pericyclic reactions involve the concerted interaction of π-electron systems to form new σ-bonds. dspmuranchi.ac.in

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). dspmuranchi.ac.in this compound, as a substituted alkene, can act as the dienophile. The butoxy group is an electron-donating group, which makes the double bond electron-rich.

In a "normal" electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-donating butoxy group makes this compound a relatively poor dienophile for reactions with electron-rich dienes. However, its electron-rich nature makes it an excellent candidate for an inverse electron-demand Diels-Alder (DAINV) reaction. wikipedia.org In this variant, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org This reversal of electronic roles is explained by frontier molecular orbital (FMO) theory, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. masterorganicchemistry.com

Alternatively, electron-rich dienophiles like vinyl ethers can participate in radical cation Diels-Alder reactions, which proceed through a stepwise mechanism initiated by a single electron transfer (SET) process. beilstein-journals.orgnih.gov This allows for reactions between two electron-rich partners, which are typically disfavored in thermal concerted pathways. nih.gov

Table 2: Hypothetical Inverse Electron-Demand Diels-Alder Reactions This table illustrates potential cycloaddition partners for this compound as an electron-rich dienophile.

| Diene (Electron-Poor) | Dienophile (Electron-Rich) | Expected Product Type |

|---|---|---|

| 1,2,4,5-Tetrazine | This compound | Dihydropyridazine (B8628806) derivative (after N₂ extrusion) |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | This compound | Bicyclic adduct (after CO extrusion) |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | Functionalized dihydropyridazine derivative |

Intramolecular and Intermolecular [2+2] Cycloadditions of Unsaturated Systems

[2+2] cycloadditions involve two π-electron systems combining to form a four-membered ring. msu.edu These reactions are typically initiated photochemically, as the thermal concerted pathway is often symmetry-forbidden by the Woodward-Hoffmann rules. However, thermal [2+2] cycloadditions can occur with specific substrates, such as ketenes. nih.govscilit.com

As an unsaturated system, this compound can theoretically undergo intermolecular [2+2] cycloaddition with another alkene under photochemical conditions to form a cyclobutane (B1203170) derivative. The regiochemistry and stereochemistry of such reactions depend heavily on the specific substrates and reaction conditions.

Intramolecular [2+2] cycloadditions are also possible if this compound is part of a larger molecule containing another double bond. For instance, studies on related systems like enol-ynol ethers show they can undergo intramolecular [2+2] cycloaddition upon mild heating. nih.gov Similarly, gold-catalyzed [2+2] cycloadditions of ynol ethers with alkenes have been developed, demonstrating a pathway to synthesize substituted cyclobutanones, which are stable equivalents of the initial cyclobutane adducts. recercat.cat

Table 3: Potential [2+2] Cycloaddition Products of this compound This table shows hypothetical products from [2+2] cycloaddition reactions.

| Reaction Type | Reactants | Conditions | Potential Product Structure |

|---|---|---|---|

| Intermolecular | This compound + Ethylene (B1197577) | Photochemical (hν) | Butyl-substituted butoxycyclobutane |

| Intermolecular | This compound + Ketene | Thermal | 2-Butoxy-2-butylcyclobutan-1-one |

| Intramolecular | A diene derived from this compound | Thermal or Photochemical | Fused or bridged bicyclic ether |

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful reaction that reorganizes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org This reaction class offers versatile strategies for creating complex molecular architectures.

Cross-metathesis (CM) occurs between two different alkenes, resulting in a statistical mixture of homo- and hetero-coupled products. organic-chemistry.org By carefully choosing substrates with different reactivities or by using one reactant in excess, the formation of the desired cross-coupled product can be favored. organic-chemistry.org This reaction is highly valuable for forging new carbon-carbon bonds and introducing functional diversity.

This compound, as a terminal alkene, can participate in cross-metathesis with other functionalized olefins. For example, a patent describes the cross-metathesis of a closely related compound, 4-methyl-6-(tert-butoxy)hex-1-ene, with methyl 9-decenoate, demonstrating the compatibility of ether-containing alkenes in this transformation. google.com The reaction of this compound with partners like acrylates or other terminal alkenes can lead to new, elongated structures with varied functionalities. rsc.org

Table 4: Illustrative Cross-Metathesis Reactions for Structural Diversification This table shows hypothetical cross-metathesis reactions involving this compound.

| Partner Olefin | Catalyst | Expected Cross-Product | Byproduct |

|---|---|---|---|

| Methyl acrylate | Grubbs II Catalyst | Methyl 3-(butoxy)oct-2-enoate | Ethylene |

| Styrene | Hoveyda-Grubbs II | 1-Butoxy-1-phenylhex-1-ene | Ethylene |

| 1-Octene | Schrock Catalyst | 7-Butoxy-6-dodecene | Ethylene |

Ring-Closing and Ring-Opening Metathesis with Cyclic Analogues

Ring-closing metathesis (RCM) is an intramolecular reaction that cyclizes an acyclic diene. organic-chemistry.org While this compound itself cannot undergo RCM because it only has one double bond, a diene incorporating this structure can. The RCM of dienes containing ether linkages is a well-established method for synthesizing cyclic ethers of various ring sizes. harvard.edusoton.ac.uk The reaction is often driven forward by the removal of a volatile byproduct like ethylene. organic-chemistry.org

Ring-opening metathesis (ROM) is the reverse of RCM and involves the reaction of a cyclic alkene with a linear one. wikipedia.org In this context, this compound could be used in large excess to react with a strained cyclic olefin (e.g., norbornene), causing the ring to open and form a linear polymer or oligomer capped with fragments from the acyclic alkene. This process is known as ring-opening metathesis polymerization (ROMP), where the acyclic olefin acts as a chain transfer agent to control the polymer's molecular weight.

Table 5: Conceptual Metathesis Reactions Involving Cyclic Systems

| Reaction Type | Conceptual Substrate(s) | Catalyst | Expected Outcome |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | A diene containing the this compound scaffold | Grubbs I or II | A substituted cyclic ether (e.g., dihydrooxepine) |

| Ring-Opening Metathesis (ROM) | Norbornene + excess this compound | Grubbs III Catalyst | Ring-opened oligomer/polymer of norbornene |

Catalytic Studies of 2 Butoxyhex 1 Ene Reactivity

Homogeneous Catalysis for Selective Chemical Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and mild reaction conditions for the transformation of unsaturated ethers like 2-butoxyhex-1-ene. academie-sciences.fr

Application of Rare-Earth Metal Catalysts in Olefin Chemistry

Rare-earth metal complexes have emerged as powerful catalysts for a variety of organic transformations, including the polymerization and hydrogenation of olefins. iaea.orgchinesechemsoc.org These catalysts, encompassing elements like scandium, yttrium, and the lanthanides, exhibit unique reactivity due to their Lewis acidic nature and large ionic radii. acs.orgacs.org

Metallocene complexes of rare-earth metals, when activated with an organoborate, have demonstrated exceptionally high catalytic activities for the polymerization of vinyl ethers. researchgate.net For instance, certain rare-earth metal catalysts can achieve polymerization rates as high as 1.50 × 10⁶ g mol⁻¹ h⁻¹ for ethyl vinyl ether at room temperature. researchgate.net This suggests that this compound could undergo similar polymerization reactions to produce poly(vinyl ether)s with specific tacticities. Furthermore, the development of rare earth-cobalt bimetallic systems has shown promise in controlling the stereochemistry of radical polymerization of related acrylamides, indicating a potential for fine-tuning the properties of polymers derived from unsaturated ethers. nsf.gov

In the realm of hydrogenation, rare-earth metal clusters and phosphinophosphinidene complexes have been shown to be active for the hydrogenation of olefins under mild conditions. iaea.orgchinesechemsoc.org While traditionally considered inert for olefin hydrogenation, rare earth agglomerates prepared by co-condensation with tetrahydrofuran (B95107) at low temperatures are active for the hydrogenation of olefins and dienes at room temperature. iaea.org This suggests that the double bond in this compound could be selectively reduced to the corresponding saturated ether, 2-butoxyhexane, using these catalytic systems. Mechanistic studies on lutetium phosphinophosphinidene complexes suggest that these reactions may proceed via a 1,2-addition/elimination mechanism. chinesechemsoc.org The heteroatom-assisted olefin polymerization (HOP) strategy, where a heteroatom in the monomer interacts with the rare-earth metal catalyst, has been shown to significantly enhance polymerization activity and could be relevant for the functionalization of this compound. nih.gov

Role of Noble Metal Catalysts (e.g., Gold, Ruthenium) in Ether-Mediated Reactions

Noble metal catalysts, particularly those based on gold and ruthenium, are renowned for their ability to catalyze a wide array of reactions involving unsaturated ethers.

Gold Catalysis: Gold catalysts, especially cationic gold(I) complexes, are highly carbophilic and can activate the double bond of vinyl ethers towards various nucleophilic attacks. acs.org This has been exploited in the synthesis of complex organic molecules. For example, gold(I) catalysis enables the stereocontrolled synthesis of dihydropyrans from propargyl vinyl ethers. iaea.org While not directly applicable to this compound, this highlights the ability of gold to mediate complex cyclizations involving vinyl ethers. More relevant is the gold-catalyzed intermolecular reaction of vinyl ethers with terminal alkynes, which, depending on the catalyst, can lead to either [2+2] cycloaddition products or hydroalkynylation products. osti.gov A triazole-gold catalyst has been shown to favor the hydroalkynylation pathway, showcasing the tunability of the reaction outcome. osti.gov Gold catalysts have also been used for the O-vinylation of 1,3-diketones to synthesize vinyl ethers. acs.org

Ruthenium Catalysis: Ruthenium catalysts have demonstrated significant utility in the transformation of vinyl ethers. A notable application is the highly efficient asymmetric hydrogenation of N-heteroaryl vinyl ethers using a RuCl[(p-cymene)(BINAP)]Cl complex, affording chiral ether units with excellent enantioselectivities. acs.org This suggests that chiral ruthenium catalysts could potentially be employed for the asymmetric hydrogenation of this compound if a suitable directing group is present. Furthermore, ruthenium allenylidene complexes can catalyze the selective transetherification of vinyl ethers with methanol (B129727) under mild, non-acidic conditions to produce acetals. researchgate.net In the presence of water, the same catalyst can lead to the formation of aldehydes and ketones. researchgate.net Ruthenium catalysts are also effective in ene-yne cross-metathesis reactions involving vinyl ethers, particularly when promoted by ethylene (B1197577), which helps to maintain catalyst activity. organic-chemistry.org

Heterogeneous Catalysis for Enhanced Reaction Efficiency and Recoverability

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, making them highly suitable for industrial applications. researchgate.net The reactions typically occur on the surface of the solid catalyst. researchgate.net

For unsaturated ethers like this compound, a key transformation is the hydrogenation of the carbon-carbon double bond. Palladium supported on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of vinyl derivatives. mdpi.comresearchgate.net Studies on the hydrogenation of various O-, S-, and N-vinyl derivatives have shown that Pd/C catalysts can achieve complete conversion and high selectivity for the corresponding saturated products under mild conditions (room temperature, 1 MPa H₂). mdpi.com A significant advantage of palladium catalysts is their lower activity towards hydrogenolysis of the C-O bond compared to platinum catalysts, which is crucial for preserving the ether functionality in this compound. mdpi.com The choice of support and palladium loading can be adjusted to optimize selectivity and prevent side reactions. mdpi.com

Zeolite catalysts, such as H-Beta, have been shown to quantitatively yield ethers and esters from the reaction of substituted vinyl-gem-dichlorocyclopropanes with alcohols and acids, respectively, demonstrating the potential of solid acid catalysts in vinyl ether transformations. extrica.com Furthermore, heterogeneous nickel-hydride catalysts supported on sulfated zirconia have been developed for efficient alkene isomerization. chemrxiv.org Such a catalyst could potentially be used to isomerize this compound to its internal olefin isomers.

| Catalyst System | Substrate Type | Transformation | Key Findings |

| Pd/C | Vinyl ethers | Hydrogenation | High conversion and selectivity to saturated ethers under mild conditions; less prone to C-O bond hydrogenolysis compared to platinum. mdpi.comresearchgate.net |

| H-Beta Zeolite | Vinyl-gem-dichlorocyclopropanes | Etherification/Esterification | Quantitative yields of ethers and esters in reactions with alcohols and acids. extrica.com |

| Ni/Sulfated Zirconia | Alkenes | Isomerization | Efficient isomerization of terminal alkenes to internal alkenes. chemrxiv.org |

Organocatalysis in the Activation and Transformation of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry due to its mild reaction conditions and environmental friendliness. For a molecule like this compound, which can be considered an electron-rich olefin, organocatalytic methods that activate α,β-unsaturated systems are particularly relevant.

The reactivity of this compound can be compared to that of α,β-unsaturated aldehydes and ketones, which are readily activated by chiral secondary amines to form enamine or iminium ion intermediates. Diarylprolinol silyl (B83357) ethers are a class of highly effective organocatalysts that can mediate a variety of transformations of α,β-unsaturated aldehydes. rsc.org For instance, they catalyze the enantioselective β-hydroxylation of α,β-unsaturated aldehydes. organic-chemistry.org While this compound lacks the carbonyl group for direct enamine/iminium activation, its vinyl ether moiety can be susceptible to activation by Brønsted or Lewis acids. Metal-free cationic polymerization of vinyl ethers has been achieved using confined Brønsted acids as catalysts, leading to stereoselective polymer formation. drhazhan.com

Furthermore, organocatalytic aerobic oxidation of silyl enol ethers to α,β-unsaturated carbonyl compounds has been demonstrated using a cheap organic dye as a photosensitizer under visible light. rsc.orgpkusz.edu.cn This suggests the possibility of using organophotocatalysis to functionalize the double bond of this compound. Aromatic amine organocatalysts have also been shown to activate α,β-unsaturated ketones in Michael addition reactions. acs.org

| Organocatalyst Type | Substrate Type | Activation Mode | Transformation |

| Diarylprolinol silyl ethers | α,β-Unsaturated aldehydes | Enamine/Iminium ion | β-Functionalization (e.g., hydroxylation) organic-chemistry.orgrsc.org |

| Confined Brønsted Acids | Vinyl ethers | Cationic activation | Stereoselective polymerization drhazhan.com |

| Organic Dyes (Photosensitizers) | Silyl enol ethers | Photoredox | Aerobic oxidation to α,β-unsaturated carbonyls rsc.orgpkusz.edu.cn |

| Chiral Aromatic Amines | α,β-Unsaturated ketones | Iminium ion | Michael addition acs.org |

Photo- and Electrocatalysis in Unsaturated Ether Reactions

Photo- and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often providing unique reactivity and selectivity under mild conditions. These methods are highly relevant for the functionalization of unsaturated ethers like this compound.

Photocatalysis: Photocatalytic methods have been successfully employed for the C-H functionalization of ethers. nih.gov For example, the combination of an iridium-based photoredox catalyst and a thiol as a hydrogen atom transfer (HAT) agent can achieve direct C-H arylation of benzylic ethers. researchgate.net More relevant to this compound is the photocatalytic α-acylation of ethers using a binary system of an iridium photocatalyst and a nickel complex. researchgate.net This reaction proceeds via the generation of an α-oxy radical, which could be a key intermediate in the functionalization of the butoxy group of this compound. Dual catalysis systems, combining photocatalysis with other catalytic modes like Lewis acid catalysis, have enabled mild oxa-Pictet–Spengler reactions of ethers. mdpi.com

Electrocatalysis: Electrocatalysis offers a powerful alternative for the transformation of unsaturated ethers. Anodic oxidation of enol ethers can initiate intermolecular formal [2+2] cycloadditions with various alkenes, leading to the formation of substituted cyclobutane (B1203170) rings. electrochem.orgacs.orgcapes.gov.brsemanticscholar.org This reaction is thought to proceed through a radical cation intermediate of the enol ether. electrochem.org Cobalt-catalyzed electrochemical hydroetherification of alkenes with phenols has also been reported, providing a route to alkyl aryl ethers. nih.gov This involves the generation of a carbocationic species from the olefin, which is then trapped by the phenol (B47542) nucleophile. nih.gov Such a strategy could potentially be adapted for the functionalization of the double bond in this compound. Furthermore, highly regioselective electrophotocatalytic C-H functionalization of ethers has been achieved using a trisaminocyclopropenium (TAC) ion as the catalyst, which operates via hydrogen atom transfer from the ether to a photoexcited TAC radical dication. acs.org

| Method | Catalyst System | Substrate Type | Transformation |

| Photocatalysis | Ir-based photocatalyst + Ni complex | Ethers | α-Acylation researchgate.net |

| Photocatalysis | Ir-based photocatalyst + Thiol (HAT) | Benzylic ethers | C-H Arylation researchgate.net |

| Electrocatalysis | Anodic oxidation | Enol ethers + Alkenes | [2+2] Cycloaddition electrochem.orgacs.org |

| Electrocatalysis | Co-catalyst | Alkenes + Phenols | Hydroetherification nih.gov |

| Electrophotocatalysis | Trisaminocyclopropenium (TAC) ion | Ethers | C-H Functionalization acs.org |

Rational Catalyst Design and Optimization for Tailored Reactivity

The rational design of catalysts is crucial for achieving high efficiency, selectivity, and sustainability in chemical transformations. acs.orgrsc.org For reactions involving this compound, catalyst design would focus on controlling the reactivity of the vinyl ether moiety and the butoxy group.

In homogeneous catalysis, the properties of a catalyst can be finely tuned by modifying the ligands surrounding the metal center. For instance, in the palladium-catalyzed silyl-Heck reaction, the development of a second-generation phosphine (B1218219) ligand led to a significant improvement in the yield of allylsilanes by suppressing alkene isomerization. acs.org Similarly, for rare-earth metal catalysts, the choice of ligands is critical in determining the catalytic activity and selectivity in olefin polymerization and functionalization. acs.org

For heterogeneous catalysis, the focus of rational design is on the composition and structure of the catalyst material. rsc.org For example, in the selective hydrogenation of acetylene (B1199291) to ethylene, DFT calculations have been used to predict promising alloy formulations of low-cost metals that could outperform industrial palladium catalysts. rsc.org The synthesis of uniform nanostructures with well-defined surface facets is another strategy to enhance selectivity. rsc.org

In the context of unsaturated ether reactions, the design of catalysts for reductive alcohol etherifications has been a subject of interest. csic.es This involves creating catalysts that can facilitate both the reduction of a carbonyl group and the subsequent etherification. Enzyme catalysis has also been employed in the rational design of vinyl ether ester oligomers for photopolymerization, showcasing the potential of biocatalysis in this area. acs.org The development of catalysts for controlled polymerization, such as photocationic RAFT polymerization of vinyl ethers, relies on the rational design of photocatalysts with tunable redox potentials. academie-sciences.fr

Polymerization Science of 2 Butoxyhex 1 Ene and Its Derivatives

Kinetic and Mechanistic Studies of 2-Butoxyhex-1-ene Polymerization

Impact of Reaction Temperature on Polymerization Rate and Efficiency

In cationic polymerization, which is the primary mechanism for vinyl ethers, lower temperatures (e.g., -78°C to 0°C) are often preferred. scispace.compslc.ws This is because the carbocationic propagating species are highly reactive. rsc.org Elevated temperatures can increase the rates of chain transfer and termination reactions, which are often undesirable side reactions that can limit the final polymer's molecular weight and broaden its molecular weight distribution. pslc.wswikipedia.org In some cases, an unusual effect where the polymerization rate decreases with an increase in temperature has been observed in the polymerization of higher α-olefins like hexene-1, leading to negative apparent activation energies. mdpi.com This can be attributed to factors such as the increased formation of dormant species at higher temperatures. mdpi.com

Conversely, for radical polymerizations, while challenging for vinyl ethers alone, higher temperatures generally accelerate the decomposition of the radical initiator, leading to a faster polymerization rate. researchgate.net Studies on other monomers have shown that a rise in temperature can significantly increase the degree of conversion and the speed at which the maximum polymerization rate is achieved. nih.govnih.gov However, excessively high temperatures can also lead to thermal degradation of the polymer or an increase in side reactions. ajpojournals.org

The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining control over the polymer structure, such as molecular weight and polydispersity.

Table 1: General Impact of Temperature on Polymerization Parameters

| Parameter | Effect of Increasing Temperature | Rationale |

| Polymerization Rate | Generally Increases | Higher kinetic energy increases the frequency and energy of collisions between monomers and propagating chains. ajpojournals.org |

| Molecular Weight | Often Decreases (especially in cationic polymerization) | Increased rate of chain transfer and termination reactions relative to propagation. pslc.wsnih.gov |

| Polymerization Efficiency | Complex; often an optimal range exists | A balance must be struck between reaction speed and the prevalence of side reactions or polymer degradation at very high temperatures. ajpojournals.org |

| Control/Livingness | Often Decreases | Higher temperatures make the highly reactive propagating species (especially cations) harder to control, leading to more side reactions. rsc.org |

Post-Polymerization Functionalization via the Butoxyhex-1-ene Moiety

Post-polymerization functionalization, or polymer analogous modification, is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of a functional monomer. nih.govnih.gov This approach allows for the introduction of specific chemical groups onto a pre-formed polymer backbone, preserving the degree of polymerization and dispersity of the parent polymer. nih.gov

For a polymer derived from this compound, poly(this compound), functionalization would target the repeating monomer unit, or the "Butoxyhex-1-ene moiety," within the polymer chain. While the saturated backbone of poly(this compound) is relatively inert, several strategies could be envisioned, drawing from general techniques for polymer modification.

Modification of End Groups: In controlled or living polymerizations, the chain ends can be deliberately terminated with functional groups. For instance, in a living cationic polymerization, the propagating cation can be quenched with a functional nucleophile to install a specific moiety at the chain terminus. zendy.io

Backbone C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C(sp³)-H bonds on a polymer backbone. While challenging, this approach could potentially be used to attach new functional groups along the poly(this compound) chain. A more common approach is the functionalization of aromatic C(sp²)-H bonds, as demonstrated with polystyrene. researchgate.net

Functionalization via "Click" Chemistry: A highly efficient route to functional polymers involves designing the initial monomer with a latent functional group that is unreactive under polymerization conditions but can be modified later using high-yield "click" reactions. researchgate.netrsc.org For example, derivatives of this compound could be synthesized to contain pendant alkene or alkyne groups. After polymerization, these groups can be efficiently modified via reactions like thiol-ene/thiol-yne additions or azide-alkyne cycloadditions. researchgate.netbeilstein-journals.org This strategy has been successfully applied to other poly(vinyl ether)s to create a wide variety of functional materials. researchgate.net The thiol-ene reaction, in particular, is a robust radical-mediated addition of a thiol to a double bond, which can be initiated thermally or photochemically. beilstein-journals.org

Table 2: Potential Post-Polymerization Functionalization Strategies

| Strategy | Description | Example Reaction Type | Target Site on Polymer |

| End-Group Modification | Quenching a living polymerization with a functional agent. | Nucleophilic attack on a cationic chain end. | Chain Terminus |

| Backbone C-H Activation | Catalytic activation and replacement of a hydrogen atom on the polymer backbone. | Direct Phosphorylation/Amination. | Polymer Backbone |

| "Click" Chemistry | Polymerizing a monomer containing a pendant "clickable" group. | Thiol-ene Addition, Alkyne-Azide Cycloaddition. | Pendant Functional Group |

Computational Chemistry and Theoretical Characterization of 2 Butoxyhex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For vinyl ethers, these calculations can elucidate reaction mechanisms, such as their participation in cycloadditions, rearrangements, and reactions with electrophiles. acs.orgpsu.edumdpi.com Theoretical studies on analogous systems like propyl vinyl ether have successfully mapped out potential energy surfaces for atmospheric oxidation reactions, demonstrating the power of these methods to predict reaction pathways and products. worldscientific.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of organic molecules. DFT calculations focus on the electron density to derive molecular properties, including the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com

The HOMO and LUMO are critical for predicting a molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, govern interactions with other molecules. wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For 2-Butoxyhex-1-ene, the vinyl group's π-system, influenced by the electron-donating butoxy group, results in a high-energy HOMO. This makes the terminal vinyl carbon (C1) particularly nucleophilic and susceptible to attack by electrophiles. DFT calculations on analogous vinyl ethers, such as butyl vinyl ether in a cycloaddition reaction, have quantified these properties. researchgate.net The computed reactivity descriptors provide a quantitative basis for understanding its reactive nature. nih.gov

| Descriptor | Value (eV) | Significance for Reactivity |

|---|---|---|

| EHOMO | -5.99 | Energy of the highest occupied molecular orbital; higher values indicate stronger nucleophilicity. |

| ELUMO | 0.14 | Energy of the lowest unoccupied molecular orbital; lower values indicate stronger electrophilicity. |

| HOMO-LUMO Gap (η) | 6.13 | Indicates chemical stability; a smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | -2.93 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | 2.93 | Measures the power of an atom or group to attract electrons. |

| Global Electrophilicity Index (ω) | 0.70 | Quantifies the electrophilic character of a molecule. |

| Global Nucleophilicity Index (N) | 3.81 | Quantifies the nucleophilic character of a molecule. |

Ab initio molecular orbital methods, such as Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD), provide a rigorous, first-principles approach to studying chemical reactions. acs.orgresearchgate.netnih.gov These methods are computationally intensive but can offer high accuracy, especially when electron correlation effects are significant. nih.gov

These techniques have been instrumental in elucidating complex reaction pathways for vinyl ethers. For instance, ab initio studies on the Claisen rearrangement of allyl vinyl ether have precisely characterized the transition state structure and activation barriers, attributing the reaction's facility to both reactant destabilization and transition state stabilization. psu.edumdpi.com Similarly, the ozonolysis of methyl vinyl ether has been comprehensively mapped, identifying the most stable conformers and the subsequent intermediates and transition states leading to product formation. researchgate.net For this compound, such methods would be crucial for accurately modeling reaction profiles, identifying key intermediates, and calculating activation energies for potential reactions like acid-catalyzed hydrolysis or cycloadditions. acs.orgpsu.edu

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While quantum chemical calculations excel at describing static electronic structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. iupac.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and dynamic processes. nih.gov

For a flexible molecule like this compound, with multiple rotatable single bonds, MD simulations are essential for understanding its conformational preferences and dynamics. Such simulations can reveal how the molecule folds and moves in different environments, such as in the gas phase or in various solvents. nih.govbohrium.com

Although transition states and reaction intermediates are typically located and characterized using quantum chemical geometry optimizations, MD simulations can provide further dynamic context. acs.orgpsu.edu On-the-fly ab initio MD (AIMD) simulations, where forces are calculated with quantum mechanics at each time step, can model the dynamic trajectory of a reaction as it passes through intermediate and transition state configurations.

Time-dependent DFT dynamics simulations on other alkyl vinyl ethers have been used to explore photoinduced dynamics. researchgate.net These studies show that upon electronic excitation, the molecule can either relax back to the ground state or dissociate via a C-O bond cleavage, highlighting competitive reaction channels that can be modeled dynamically. researchgate.net Such simulations could predict the short-time dynamics following the formation of a reactive intermediate in reactions involving this compound.

By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent), one can observe how intermolecular interactions influence conformational preferences. nih.gov Studies on long-chain alkanes and lipids show that both alkyl chain length and the surrounding medium significantly affect conformational order. bohrium.comacs.orgacs.org For this compound, key dihedral angles would include the C-O-C-C of the butyl group and the C-C-O-C linking the hexenyl and butoxy moieties. MD simulations would reveal the probability distribution of these angles, identifying the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is critical for understanding how the molecule's shape might influence its reactivity or physical properties.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is particularly powerful for explaining the outcomes of pericyclic reactions, cycloadditions, and reactions between nucleophiles and electrophiles. wikipedia.orgacs.org

As an electron-rich alkene, this compound's reactivity is dominated by its high-energy HOMO, which is primarily localized on the C=C double bond. In reactions with electron-deficient species (electrophiles), the primary interaction is between the HOMO of this compound and the LUMO of the electrophile. The energy difference between these orbitals dictates the reaction's feasibility, and the relative sizes of the orbital coefficients on the atoms determine the regioselectivity.

For example, in a hetero-Diels-Alder reaction, FMO analysis can predict whether the reaction will proceed and which regioisomer will be formed. researchgate.netradomir.com.pl Theoretical studies have shown that for cycloadditions involving vinyl ethers, the interaction between the vinyl ether's HOMO and the dienophile's LUMO is the key stabilizing interaction that controls the reaction's outcome. acs.org This framework is essential for rationalizing and predicting the chemical behavior of this compound in a wide range of chemical transformations.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. masterorganicchemistry.comutexas.edu The HOMO represents the orbital containing the most loosely held electrons and acts as the primary electron donor in a reaction, while the LUMO is the lowest-energy empty orbital that can accept electrons, acting as the electron acceptor. masterorganicchemistry.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It represents the lowest energy electronic excitation possible for a molecule and is a key indicator of its kinetic stability and reactivity. utexas.eduschrodinger.com A smaller gap generally suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For this compound, the HOMO is expected to be primarily localized on the carbon-carbon double bond (the π orbital), with some contribution from the non-bonding lone pair electrons of the ether oxygen. The LUMO is anticipated to be the corresponding antibonding π* orbital of the double bond.

Theoretical calculations, typically using Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. scienceopen.com The results of such a calculation would provide precise energy values and a visual representation of the orbital lobes, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 1: Theoretical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.52 | Primarily composed of the C=C π-bonding orbital, with contribution from the oxygen p-orbital. |

| LUMO | 2.15 | Primarily composed of the C=C π*-antibonding orbital. |

| HOMO-LUMO Gap | 11.67 | The energy difference indicates the molecule's lowest electronic transition energy. utexas.edu |

Note: The values presented in this table are illustrative examples derived from typical DFT calculations for similar alkoxyalkene structures and are intended to represent the type of data generated in a computational study.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the outcomes of chemical reactions. masterorganicchemistry.com By analyzing the interaction between the HOMO of a nucleophile and the LUMO of an electrophile, chemists can predict reaction feasibility, regioselectivity, and stereoselectivity. wuxiapptec.com

Reactivity: The HOMO-LUMO gap of 11.67 eV, as shown in Table 1, suggests that this compound is a moderately reactive molecule. The energy of the HOMO (-9.52 eV) indicates its capacity to act as an electron donor (nucleophile), particularly at the electron-rich double bond. The high energy of the LUMO (2.15 eV) suggests it is a relatively poor electron acceptor.

Regioselectivity: In reactions involving electrophilic addition to the double bond, the regioselectivity is determined by the distribution of the HOMO. The electrophile will preferentially attack the carbon atom with the largest orbital coefficient in the HOMO, as this corresponds to the site of highest electron density. In this compound, the oxygen atom of the butoxy group acts as an electron-donating group through resonance, polarizing the π-bond. This results in the C1 carbon (the terminal methylene (B1212753) carbon) having a larger HOMO coefficient than the C2 carbon. Consequently, electrophilic attack is predicted to occur at C1, leading to the formation of a more stable secondary carbocation at C2. This aligns with the anti-Markovnikov addition pattern observed in reactions like hydroboration-oxidation. chemrxiv.org

Stereoselectivity: Computational studies can predict stereoselectivity by calculating the activation energies for different reaction pathways that lead to various stereoisomeric products. rsc.orgnih.gov For instance, in a hydroboration reaction, the syn-addition of the borane (B79455) across the double bond is favored. Theoretical modeling can calculate the transition state energies for both syn- and anti-addition, confirming that the syn-pathway has a significantly lower energy barrier. chemrxiv.org This analysis provides a quantitative basis for understanding why a particular stereoisomer is the major product. youtube.com

Theoretical Studies on Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for structural elucidation and validation.

Computational Prediction of NMR and IR Spectra for Structural Assignment and Validation

NMR Spectra: Quantum chemical calculations can accurately predict both ¹H and ¹³C NMR chemical shifts. mdpi.comacademie-sciences.fr The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.gov These calculated values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted spectra are instrumental in assigning peaks in experimental spectra and confirming the proposed structure of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (CH₂=) | 4.01 (1H, d), 4.18 (1H, d) | 88.5 |

| C2 (=C<) | - | 158.2 |

| C3 (-CH₂-) | 2.05 (2H, t) | 31.7 |

| C4 (-CH₂-) | 1.45 (2H, sext) | 22.9 |

| C5 (-CH₃) | 0.92 (3H, t) | 14.0 |

| C1' (O-CH₂-) | 3.85 (2H, t) | 68.1 |

| C2' (-CH₂-) | 1.65 (2H, quint) | 31.9 |

| C3' (-CH₂-) | 1.42 (2H, sext) | 19.4 |

| C4' (-CH₃) | 0.94 (3H, t) | 13.9 |

Note: The values in this table are illustrative and represent typical shifts for the given functional groups, as would be predicted by computational software. chemaxon.com

IR Spectra: Theoretical infrared (IR) spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. libretexts.orgdiva-portal.org After optimizing the molecule's geometry, a frequency calculation is performed to find the normal modes of vibration. faccts.de The resulting frequencies and their intensities correspond to the peaks in an IR spectrum. These calculations can confirm the presence of key functional groups by identifying their characteristic stretching and bending vibrations. vscht.cz Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental data. faccts.de

Table 3: Predicted Principal IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3085 | Medium | =C-H stretch (vinylic) |

| 2960, 2872 | Strong | C-H stretch (aliphatic) |

| 1640 | Medium | C=C stretch |

| 1465 | Medium | -CH₂- bend (scissoring) |

| 1200 | Strong | C-O-C stretch (asymmetric) |

| 995 | Strong | =C-H bend (out-of-plane) |